molecular formula C22H20BrNO8 B11973398 Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate CAS No. 17247-10-8

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate

Cat. No.: B11973398
CAS No.: 17247-10-8
M. Wt: 506.3 g/mol
InChI Key: YYPDKBWJCVVLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C22H20BrNO8 . This compound belongs to the class of pyridoquinoline derivatives, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including bromine and ester groups, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of brominated quinoline derivatives and tetramethyl esters in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate is unique due to the presence of the bromine atom and multiple ester groups, which confer distinct chemical reactivity and potential biological activities. These features differentiate it from other similar compounds and make it a valuable candidate for various research and industrial applications .

Properties

CAS No.

17247-10-8

Molecular Formula

C22H20BrNO8

Molecular Weight

506.3 g/mol

IUPAC Name

tetramethyl 8-bromo-4a-methylbenzo[f]quinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C22H20BrNO8/c1-22-9-8-11-10-12(23)6-7-13(11)24(22)17(21(28)32-5)15(19(26)30-3)14(18(25)29-2)16(22)20(27)31-4/h6-10H,1-5H3

InChI Key

YYPDKBWJCVVLKU-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC3=C(N1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.